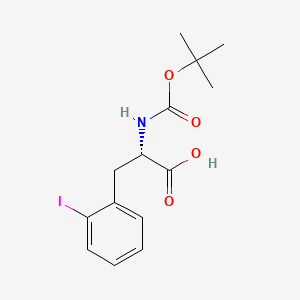

Boc-2-iodo-l-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-iodo-l-phenylalanine typically begins with l-phenylalanine as the starting material. The phenyl ring of l-phenylalanine is iodinated to introduce the iodine atom at the ortho position. This is followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and di-tert-butyl dicarbonate (Boc2O) for the Boc protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .

化学反应分析

Types of Reactions

Boc-2-iodo-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Product: Removal of the Boc group yields 2-iodo-l-phenylalanine.

科学研究应用

Boc-2-iodo-l-phenylalanine has several applications in scientific research:

Proteomics Research: It is used in the synthesis of peptides and proteins for studying protein-protein interactions and protein structure.

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and enzyme inhibitors.

Biological Studies: The compound is used in the study of amino acid transport and metabolism in cells.

Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of Boc-2-iodo-l-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group, allowing selective reactions to occur at other functional sites. Once incorporated, the Boc group can be removed to yield the free amino group, enabling further functionalization or biological activity .

相似化合物的比较

Similar Compounds

Boc-4-iodo-l-phenylalanine: Similar to Boc-2-iodo-l-phenylalanine but with the iodine atom at the para position.

Boc-2-bromo-l-phenylalanine: Contains a bromine atom instead of iodine at the ortho position.

Boc-2-chloro-l-phenylalanine: Contains a chlorine atom instead of iodine at the ortho position.

Uniqueness

This compound is unique due to the presence of the iodine atom, which provides distinct reactivity and steric properties compared to its bromo and chloro analogs. The ortho position of the iodine atom also influences the compound’s reactivity and interaction with other molecules .

生物活性

Boc-2-iodo-l-phenylalanine (Boc-I-Phe) is a modified amino acid that has gained attention for its potential applications in biochemical research and therapeutic development. This article explores its biological activity, synthesis, and implications in various studies.

Chemical Structure and Properties

Boc-I-Phe is a derivative of phenylalanine, characterized by the presence of an iodine atom at the 2-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The molecular formula is C14H18INO4 with a molecular weight of approximately 359.2 g/mol .

Synthesis of this compound

The synthesis of Boc-I-Phe typically involves the iodination of l-phenylalanine followed by the protection of the amino group with a Boc group. The following general steps outline the synthesis process:

- Iodination : l-Phenylalanine is treated with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position.

- Protection : The amino group is protected using Boc anhydride to yield Boc-I-Phe.

Boc-I-Phe has been studied for its role in modulating biological processes through its interaction with various receptors and transport systems. It acts as a substrate for transport systems involved in amino acid uptake, particularly system L, which is known to be upregulated in many tumors .

Case Studies and Research Findings

- Tumor Imaging : Research has indicated that derivatives of 2-iodo-l-phenylalanine can be used as potential tracers for tumor imaging via SPECT (Single Photon Emission Computed Tomography). For instance, studies have shown that [^123I]-labeled 2-iodo-l-phenylalanine demonstrates significant uptake in tumor cells, making it a candidate for non-invasive imaging techniques .

- Transport Mechanism Studies : In vitro studies have demonstrated that Boc-I-Phe exhibits preferential uptake in glioma cells compared to other amino acids. This selective uptake suggests its potential utility in targeted drug delivery systems for cancer therapy .

- Pharmacological Applications : The compound has shown promise in pharmacological applications due to its ability to influence protein synthesis pathways and metabolic processes associated with cancer progression .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUJMUOMAUNOD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。